molecular formula C12H8ClN3O4 B187614 N-(2-chlorophenyl)-2,4-dinitroaniline CAS No. 964-76-1

N-(2-chlorophenyl)-2,4-dinitroaniline

Cat. No.: B187614
CAS No.: 964-76-1
M. Wt: 293.66 g/mol
InChI Key: BZANWSWKCWTNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-2,4-dinitroaniline is a synthetic organic compound belonging to the diarylaniline and dinitroaniline chemical classes. It features a 2,4-dinitroaniline core, which is a well-known intermediate in the manufacture of various industrially important chemicals, including dyes and pesticides . The compound is built around a benzene ring system substituted with a secondary amine linkage to a 2-chlorophenyl group and two strongly electron-withdrawing nitro groups at the 2 and 4 positions. This specific arrangement of functional groups results in an electron-deficient aromatic system, making it a potential candidate for use in nucleophilic aromatic substitution reactions and as a building block for the synthesis of more complex chemical architectures . Researchers utilize derivatives of 2,4-dinitroaniline in diverse fields. For instance, diarylaniline derivatives have been explored through structure-based drug design and isosteric replacement strategies to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Furthermore, related N-substituted benzene-1,2-diamine compounds, which can be synthesized from nitroaniline precursors, serve as key intermediates for pharmaceuticals such as the antimycobacterial drug Clofazimine . As a reagent, this compound is intended for use in controlled laboratory settings by qualified researchers. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information prior to use.

Properties

CAS No.

964-76-1

Molecular Formula

C12H8ClN3O4

Molecular Weight

293.66 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,4-dinitroaniline

InChI

InChI=1S/C12H8ClN3O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H

InChI Key

BZANWSWKCWTNOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The substituents on the aniline ring significantly influence the compound’s reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of N-(2-chlorophenyl)-2,4-dinitroaniline with Analogues
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Applications/Studies Reference
This compound 2-chlorophenyl 320.68* High electron-withdrawing effect; potential tubulin binding Antitumor agent research
N-(4-Methoxyphenyl)-2,4-dinitroaniline 4-methoxyphenyl 319.27 Electron-donating methoxy group; reduced electrophilicity Synthetic intermediates
N-(4-Morpholinophenyl)-2,4-dinitroaniline 4-morpholinophenyl 374.31 Enhanced solubility due to morpholine’s polar nature Material science studies
N-(2-phenylethyl)-2,4-dinitroaniline 2-phenylethyl 313.30 Increased lipophilicity; strong plant tubulin affinity Herbicide development
BHBANA (N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline) Bromo, diheptyloxy 628.48 Anti-biofilm activity; antimicrobial properties Antimicrobial drug discovery

*Calculated molecular weight based on formula C₁₂H₉ClN₄O₄.

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity and biomolecular binding, while electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility .

Biological Selectivity : Chloro-substituted derivatives show preferential activity in plant systems, whereas morpholine or alkyl-substituted analogs may have broader pharmaceutical applications .

Synthetic Flexibility : The choice of substituent allows tuning of physical properties (e.g., melting point, solubility) and biological activity, enabling targeted drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.